molecular formula C17H16ClN3O B2493595 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 852140-65-9

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

Cat. No.: B2493595
CAS No.: 852140-65-9
M. Wt: 313.79
InChI Key: UGRXJAUGEVYWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-[(2-Methyl-1H-indol-5-yl)methyl]urea is a urea-based compound featuring a 3-chlorophenyl group and a 2-methylindole moiety. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and anticancer properties. The 3-chlorophenyl group contributes to electron-withdrawing effects, while the 2-methylindole subunit may enhance lipophilicity and π-π stacking interactions in biological systems .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-7-13-8-12(5-6-16(13)20-11)10-19-17(22)21-15-4-2-3-14(18)9-15/h2-9,20H,10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXJAUGEVYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative of 2-methyl-1H-indole-5-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors that recognize indole or urea moieties. The exact molecular targets and pathways would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Yield (%) Molecular Weight (g/mol) Key Substituents Reference
1-(3-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (Target) - ~361.07* 3-Cl-phenyl, 2-methylindole
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) 85.1 500.2 3-Cl-phenyl, thiazole-piperazine
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea - 362.25 3,4-diCl-phenyl, 1,2-dimethylindole
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) 88.5 272.0 3-Cl-phenyl, 4-cyanophenyl
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-...thiazol-2-yl)phenyl)urea (11o) 87.34 568.2 3-Cl-4-CF3-phenyl, thiazole-piperazine
Key Observations:
  • Substituent Effects : The target compound’s 2-methylindole group distinguishes it from thiazole-piperazine derivatives (e.g., 11f, 11o), which exhibit higher molecular weights due to extended side chains .
  • Yield Trends : Simplified analogs like 6f (88.5% yield) show higher synthetic efficiency compared to complex derivatives like 11o (87.34%) .
Activity Against Kinases:
  • Thiazole-piperazine derivatives (e.g., 11f, 11o) demonstrate potent kinase inhibition due to their piperazine-hydrazine moieties, which chelate metal ions in active sites .
  • The target compound’s indole group may compete with ATP-binding pockets in kinases, similar to staurosporine analogs .
Solubility and Stability:
  • Cyanophenyl derivatives (e.g., 6f) exhibit lower molecular weights and higher solubility in polar solvents compared to indole- or thiazole-containing analogs .
  • The 2-methylindole group in the target compound could reduce metabolic degradation compared to unsubstituted indoles .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl (CF3) substituents on the phenyl ring enhance binding affinity to hydrophobic enzyme pockets (e.g., 11o vs. 11f) .
  • Heterocyclic Moieties : Thiazole-piperazine derivatives (e.g., 11f) show broader kinase inhibition profiles, while indole derivatives (Target, ) may target specific pathways like serotonin receptors .

Biological Activity

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores its synthesis, mechanism of action, and biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chlorophenyl group and an indole moiety, contributing to its biological properties. The chemical formula is C24H23ClN2O4C_{24}H_{23}ClN_2O_4 with a molecular weight of approximately 438.903 g/mol.

The biological activity of 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea primarily involves its interaction with cellular pathways that regulate cancer cell proliferation and apoptosis. Studies suggest that this compound may inhibit certain signaling pathways associated with tumor growth.

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro studies have shown that it can reduce cell viability in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The growth inhibition observed was correlated with alterations in the cell cycle, particularly an increase in the G0/G1 phase and a decrease in the S phase, suggesting a potential mechanism for its antitumor effects .

Cytotoxicity Profile

In evaluating cytotoxicity, the compound displayed selective toxicity towards cancer cells while exhibiting minimal effects on non-tumorigenic cells (e.g., MCF-12A). This selectivity is crucial for therapeutic applications, as it indicates a potential for reducing adverse side effects typically associated with chemotherapy .

Study 1: In Vitro Efficacy

A study assessing the efficacy of 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea demonstrated a GI50 value below 10 µM in TNBC cell lines. The compound's ability to induce cell cycle arrest was further confirmed through flow cytometry analysis, where treatment resulted in significant changes to the distribution of cells across different phases of the cell cycle .

Cell LineGI50 (µM)Effect on Cell Cycle
MDA-MB-231<10Increased G0/G1 phase
MDA-MB-468<10Decreased S phase
MCF-12A (control)>100No significant change

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown promising results where treatment with this compound led to reduced tumor size compared to controls. These findings support the potential for clinical applications in cancer therapy .

Q & A

Q. Stepwise Synthesis :

Intermediate Preparation : Synthesize 2-methyl-5-(aminomethyl)-1H-indole via reductive amination of 5-nitro-2-methylindole .

Urea Formation : React 3-chlorophenyl isocyanate with the indole intermediate in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Critical Note : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm structure via 1^1H NMR (e.g., urea NH protons at δ 8.2–8.5 ppm) .

How can researchers optimize reaction yields during scale-up synthesis?

Q. Strategies :

  • Continuous Flow Chemistry : Reduces side reactions and improves heat transfer, especially for exothermic urea formation steps .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry, solvent) and identify robust conditions .
  • In-Line Analytics : Use FTIR or HPLC to track intermediate formation and adjust parameters in real time .

Example : A 20% yield increase was reported for a similar urea derivative using flow reactors with residence time <30 minutes .

What analytical techniques are essential for confirming structural integrity and purity?

Q. Core Techniques :

  • NMR Spectroscopy : Confirm regiochemistry (e.g., indole C5 substitution via NOESY correlations) and urea linkage integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 344.0921 for C17_{17}H15_{15}ClN3_3O) .
  • X-ray Crystallography : Resolve conformational isomerism (e.g., syn vs. anti urea orientation) if single crystals are obtainable .

Purity Assurance : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to detect impurities <0.1% .

How should discrepancies in reported biological activity data be resolved?

Q. Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts; validate with solubility enhancers (e.g., cyclodextrins) .
  • Metabolic Instability : Perform microsomal stability assays to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

Resolution : Replicate studies under standardized conditions (e.g., NIH/NCATS guidelines) and compare with structurally validated analogs (e.g., 3-trifluoromethylphenyl derivatives) .

What safety protocols are critical for handling this compound?

Q. Key Measures :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of isocyanate intermediates .
  • Waste Disposal : Neutralize urea-containing waste with 10% acetic acid before disposal in designated organic waste containers .

Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential sensitization .

How can computational modeling guide the design of analogs with improved potency?

Q. Approaches :

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., kinases or GPCRs) over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing chlorine with cyano groups) on binding affinity .
  • ADMET Prediction : Use QikProp or ADMET Predictor to optimize logP (target: 2–3) and reduce hERG liability .

Case Study : A morpholine-substituted analog showed 10-fold higher solubility while retaining activity, guided by logP optimization .

What are the challenges in establishing a reliable SAR for this compound?

Q. Challenges :

  • Conformational Flexibility : The urea linker’s rotation may lead to multiple bioactive conformers, complicating SAR interpretation .
  • Off-Target Effects : Promiscuous binding to unrelated targets (e.g., carbonic anhydrase) due to the indole scaffold .
  • Synthetic Complexity : Difficulty in modifying the indole C5 position without multi-step protection/deprotection .

Q. Solutions :

  • Conformational Restriction : Introduce cyclic urea analogs or methylene bridges to lock the bioactive conformation .
  • Selectivity Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.